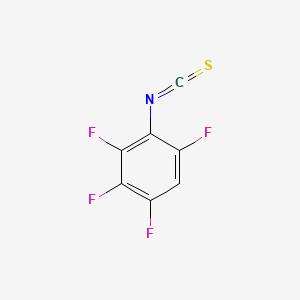
Methyl alpha,4-dihydroxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha,4-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.1993 g/mol . It is also known by other names such as Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester . This compound is characterized by the presence of a benzene ring substituted with hydroxy and methoxy groups, and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha,4-dihydroxyphenylacetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl alpha,4-dihydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
Methyl alpha,4-dihydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl alpha,4-dihydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have its own biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester: Similar structure but with a hydroxy group at the alpha position instead of the 4-position.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but lacks the alpha-hydroxy group.
Benzeneacetic acid, alpha-methoxy-, (S)-: Contains a methoxy group at the alpha position instead of a hydroxy group.
Uniqueness
Methyl alpha,4-dihydroxyphenylacetate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, as well as the ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
68758-69-0 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3 |
Clé InChI |
DHPYYPJMQRYNLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=C(C=C1)O)O |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)O)O |
| 68758-69-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B1616927.png)











